Sakuranin

概要

説明

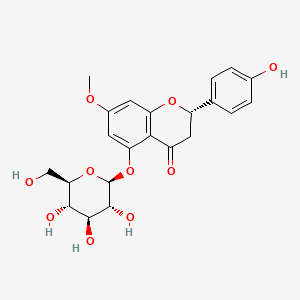

Sakuranin is a naturally occurring flavonoid glycoside, specifically a flavanone glycoside. It is derived from sakuranetin, which is attached to a β-D-glucopyranosyl residue at position 5 via a glycosidic linkage . This compound is found in various plants, including cherry trees and rice, where it acts as a phytoalexin, a substance produced by plants to inhibit the growth of pathogens .

準備方法

Synthetic Routes and Reaction Conditions: Sakuranin can be synthesized through the glycosylation of sakuranetin. The process involves the attachment of a glucose molecule to sakuranetin under specific reaction conditions. This glycosylation can be achieved using enzymatic or chemical methods. Enzymatic glycosylation typically involves the use of glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and catalysts.

Industrial Production Methods: In an industrial setting, this compound can be produced through metabolic engineering and synthetic biology. For instance, transgenic rice plants have been developed to express specific enzymes that facilitate the biosynthesis of this compound from naringenin, a precursor flavonoid . This method ensures a high yield of this compound without altering the nutritional quality of the rice.

化学反応の分析

Types of Reactions: Sakuranin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sakuranetin.

Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release sakuranetin and glucose.

Glycosylation: this compound can participate in glycosylation reactions to form more complex glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are used.

Glycosylation: Glycosyl donors (e.g., UDP-glucose) and glycosyltransferases are used.

Major Products:

Oxidation: Sakuranetin.

Hydrolysis: Sakuranetin and glucose.

Glycosylation: More complex glycosides.

科学的研究の応用

Sakuranin has a wide range of scientific research applications:

Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoids.

Biology: this compound is investigated for its role as a phytoalexin in plant defense mechanisms.

Medicine: this compound has shown potential anti-tumor effects, particularly in bladder cancer cells, by triggering autophagy via the p53/mTOR pathway.

作用機序

Sakuranin exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: this compound suppresses the proliferation, migration, and invasion of bladder cancer cells by activating the p53/mTOR pathway, leading to enhanced autophagy and apoptosis.

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits microbial growth.

類似化合物との比較

Sakuranin is similar to other flavonoid glycosides, such as:

Naringin: A flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Hesperidin: Another citrus flavonoid glycoside with similar health benefits.

Rutin: A flavonol glycoside found in various plants, known for its vascular health benefits.

Uniqueness of this compound:

- This compound is unique due to its specific glycosidic linkage and its role as a phytoalexin in plants.

- It has shown significant potential in cancer research, particularly in bladder cancer, through its unique mechanism of activating the p53/mTOR pathway .

生物活性

Sakuranin is a glucosylated derivative of sakuranetin, a member of the flavonoid family, specifically methoxylated flavanones. It is primarily found in various plants, including Prunus species and rice, where it serves as a phytoalexin. The compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various human cancer cell lines. Notably:

- Melanoma : In studies involving B16BL6 melanoma cells, this compound demonstrated cytotoxic effects by inhibiting the ERK1/2 and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival .

- Esophageal Squamous Cell Carcinoma (ESCC) : this compound has been shown to suppress malignant behaviors in T24 cells (a human bladder cancer cell line) by inducing autophagy and apoptosis .

- Colon Cancer : Although this compound's influence on multidrug-resistant colon cancer cells was minimal, it still showed potential in enhancing the antiproliferative activity of other herbal compounds against various cancer cells .

The mechanisms through which this compound operates include:

- Signaling Pathway Modulation : By affecting key signaling pathways like ERK1/2 and PI3K/AKT, this compound influences cellular responses to growth signals.

- Induction of Autophagy : This process helps in degrading dysfunctional cellular components, thus promoting cell death in cancerous cells .

- Metabolic Transformation : this compound undergoes metabolic conversion in the human body, resulting in various active metabolites that may contribute to its therapeutic effects .

Antioxidant and Anti-inflammatory Effects

This compound has been linked to antioxidant activities that help mitigate oxidative stress. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. Additionally, its anti-inflammatory effects can reduce the risk of inflammation-related diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. It has been noted for its effectiveness against bacteria and viruses, contributing to its potential use in treating infections .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in melanoma, ESCC, and colon cancer cells. |

| Signaling Modulation | Affects ERK1/2 and PI3K/AKT pathways; induces autophagy. |

| Antioxidant | Reduces oxidative stress; protects against cellular damage. |

| Anti-inflammatory | Mitigates inflammation; may reduce chronic disease risks. |

| Antimicrobial | Effective against various bacterial and viral pathogens. |

Case Study 1: Cytotoxic Effects on Melanoma Cells

In a study conducted by Drira and Sakamoto, this compound was tested on B16BL6 melanoma cells at concentrations ranging from 0 to 80 mg/mL. The results indicated significant cytotoxicity at concentrations above 15 μmol/L after 72 hours of exposure. The study highlighted the compound's ability to modulate melanin production through signaling pathway interference .

Case Study 2: Autophagy Induction in T24 Cells

A recent investigation into T24 bladder cancer cells revealed that this compound triggers autophagy at specific concentrations (IC50 calculated at 48 hours). This effect was linked to reduced cell viability and increased apoptosis rates among treated cells, suggesting a promising avenue for therapeutic applications in bladder cancer treatment .

特性

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPMMBQHELYZIW-YMTXFHFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967363 | |

| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-39-5 | |

| Record name | Sakuranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407308 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAKURANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。